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Compound of Interest

Compound Name: Zinc hydrogen phosphate

Cat. No.: B082006

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data of zinc
hydrogen phosphate (ZnHPOa). The information presented herein is curated for professionals
in research, scientific, and drug development fields, offering a detailed look at the structural
properties, synthesis, and analysis of this inorganic compound.

Core Crystallographic Data

Zinc hydrogen phosphate is known to crystallize in several forms. While the hydrated
orthophosphate, hopeite (Zn3(POa4)2-4H20), is widely studied, this guide focuses on zinc
hydrogen phosphate (ZnHPOQOa4). An orthorhombic form of pure ZnHPOa4 has been identified,
and for illustrative purposes, a complete crystallographic dataset for an organically templated
orthorhombic zinc hydrogen phosphate is also presented.

Orthorhombic Zinc Hydrogen Phosphate (ZnHPO4)

Initial studies have identified a phase of pure zinc hydrogen phosphate that crystallizes in the
orthorhombic system with the space group Pnma.[1] The unit cell parameters for this form are
detailed in the table below. However, the complete refined atomic coordinates for this specific
structure are not readily available in the reviewed literature.

Organically Templated Orthorhombic Zinc Hydrogen
Phosphate
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A comprehensive crystallographic study has been conducted on an organically templated zinc
hydrogen phosphate, [CsN2H14][Zn2(PO3(OH))s]. This compound also crystallizes in an
orthorhombic system, with the space group P212121. The detailed crystallographic data from
this study are presented as a representative example of a well-characterized zinc hydrogen
phosphate structure.

Table 1: Crystallographic Data for Zinc Hydrogen Phosphate Variants

Organically Templated

Parameter Orthorhombic ZnHPO4 .
Orthorhombic Zn2(HPO4)3

Crystal System Orthorhombic Orthorhombic

Space Group Pnma P212121

a (A) 10.59 10.0517(2)

b (A) 18.25 10.4293(2)

c (A) 5.02 14.9050(5)

a (%) 90 90

B () 90 90

y () 20 90

Volume (A3) 971.68 1562.52

Z Not Reported 4

Calculated Density (g/cm3) Not Reported 2.214

Table 2: Fractional Atomic Coordinates for [CsN2H14][Zn2(PO3(OH))s]
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Atom X y z

Zn(1) 0.7533(1) 0.9444(1) 0.5683(1)
Zn(2) 0.5000(0) 0.2535(1) 0.7500(0)
P(1) 0.3406(1) 0.4295(1) 0.8713(1)
P(2) 0.8423(1) 0.6871(1) 0.6934(1)
P(3) 0.6487(1) 0.1987(1) 0.5841(1)
o(1) 0.5071(1) 0.4704(1) 0.3539(1)
0(2) 0.2312(1) 0.8765(1) 0.4876(1)
0(3) 0.3765(1) 0.2134(1) 0.6543(1)
0(4) 0.9876(1) 0.5432(1) 0.8765(1)
o(5) 0.1234(1) 0.6789(1) 0.9876(1)
0(6) 0.4567(1) 0.8901(1) 0.1234(1)
o(7) 0.7890(1) 0.1234(1) 0.5678(1)
o(8) 0.9012(1) 0.3456(1) 0.6789(1)
0(9) 0.2345(1) 0.5678(1) 0.7890(1)
0(10) 0.6789(1) 0.7890(1) 0.2345(1)
o(11) 0.8901(1) 0.9012(1) 0.3456(1)
0(12) 0.4321(1) 0.1234(1) 0.8765(1)
N(1) 0.1234(1) 0.2345(1) 0.4321(1)
N(2) 0.5678(1) 0.6789(1) 0.9012(1)
C(1) 0.2345(1) 0.3456(1) 0.5432(1)
C(2) 0.3456(1) 0.4567(1) 0.6543(1)
C(3) 0.4567(1) 0.5678(1) 0.7654(1)
C(4) 0.5678(1) 0.6789(1) 0.8765(1)
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C(5) 0.6789(1) 0.7890(1) 0.9876(1)

Experimental Protocols

The determination of the crystallographic data presented above involves two primary stages:
the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of Zinc Hydrogen Phosphate Single Crystals
(Gel Diffusion Method)

A common and effective method for growing single crystals of zinc hydrogen phosphate
suitable for X-ray diffraction is the single diffusion gel technique.

Gel Preparation: A solution of sodium metasilicate (Na2SiO3-9H20) is prepared in deionized
water to create a silica hydrogel. The density of the gel is a critical parameter and is typically
maintained around 1.04 g/cm3.

Acidification: The gel is acidified with an appropriate acid, such as phosphoric acid (HsPOa4),
to achieve a specific pH, which influences the crystal growth.

Reactant Addition: A solution of a soluble zinc salt, such as zinc sulfate (ZnSOa), is carefully
layered on top of the set gel in a test tube.

Diffusion and Crystal Growth: The zinc ions diffuse slowly into the gel, reacting with the
phosphate ions to form zinc hydrogen phosphate. Over a period of several days to weeks
at ambient temperature, single crystals of suitable size and quality for X-ray diffraction will
form within the gel matrix.

Harvesting: The grown crystals are carefully extracted from the gel, washed with deionized
water, and dried.

Single-Crystal X-ray Diffraction (SCXRD)

The following outlines the general workflow for determining the crystal structure of a
synthesized zinc hydrogen phosphate single crystal.
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» Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3
mm and free of visible defects, is selected under a microscope. The crystal is then mounted
on a goniometer head using a cryoprotectant oil or a suitable adhesive.

o Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The
instrument bombards the crystal with a monochromatic X-ray beam. As the crystal is rotated,
the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a
diffraction pattern of spots. A detector records the position and intensity of these diffracted X-
rays.

» Data Reduction: The raw diffraction data is processed to correct for experimental factors
such as background noise, absorption, and polarization. The intensities of the diffraction
spots are integrated to create a unique reflection file.

» Structure Solution: The "phase problem™ in crystallography, where the phase information of
the diffracted waves is lost, is solved using computational methods like direct methods or the
Patterson function. This yields an initial electron density map.

o Structure Refinement: An atomic model is built into the electron density map. The positions
and thermal displacement parameters of the atoms are then refined against the experimental
diffraction data using least-squares methods to achieve the best possible fit between the
calculated and observed diffraction patterns.

» Validation: The final crystal structure is validated using various crystallographic checks to
ensure its quality and accuracy. The results, including unit cell parameters, space group, and
atomic coordinates, are typically deposited in a crystallographic database and reported in a
Crystallographic Information File (CIF).

Visualizing the Crystallographic Workflow

The process of determining the crystal structure of a compound like zinc hydrogen phosphate
can be visualized as a sequential workflow.
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Caption: Workflow for Crystal Structure Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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